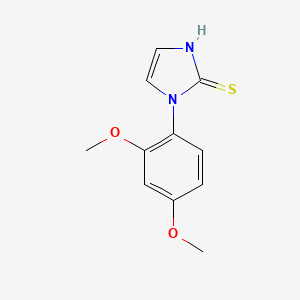

1-(2,4-dimethoxyphenyl)-1H-imidazole-2-thiol

Description

Properties

IUPAC Name |

3-(2,4-dimethoxyphenyl)-1H-imidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2S/c1-14-8-3-4-9(10(7-8)15-2)13-6-5-12-11(13)16/h3-7H,1-2H3,(H,12,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCYUEVBISPYASS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)N2C=CNC2=S)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2,4-Dimethoxyphenyl)-1H-imidazole-2-thiol is a compound that belongs to the imidazole family, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a unique imidazole ring substituted with a 2,4-dimethoxyphenyl group and a thiol functional group. The synthesis of imidazole derivatives generally involves multi-step reactions, including condensation and cyclization processes. Various synthetic routes have been explored to optimize yield and purity, often employing techniques such as microwave-assisted synthesis or solvent-free methods.

Anticancer Activity

Research has indicated that imidazole derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have shown the ability to induce apoptosis in cancer cell lines through mechanisms such as cell cycle arrest and tubulin polymerization inhibition. In studies involving breast cancer cell lines (e.g., MCF-7), certain imidazole derivatives demonstrated IC50 values in the nanomolar range, indicating potent antiproliferative effects .

Table 1: Anticancer Activity of Imidazole Derivatives

| Compound | Cell Line | IC50 (nM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | TBD | Apoptosis induction |

| Similar Imidazole Derivative | MDA-MB-231 | 74 | Tubulin inhibition |

Antibacterial Activity

Imidazole derivatives have also been evaluated for their antibacterial properties. Studies show that they can inhibit the growth of various bacterial strains by targeting essential bacterial enzymes. The introduction of specific substituents on the imidazole ring can enhance antibacterial activity against resistant strains .

Table 2: Antibacterial Activity of Imidazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | TBD |

| Another Imidazole Derivative | S. aureus | TBD |

Anti-inflammatory and Antioxidant Properties

The anti-inflammatory potential of imidazole derivatives has been documented in various studies. These compounds can modulate inflammatory pathways and reduce oxidative stress markers in cellular models. The presence of the thiol group may contribute to their antioxidant capabilities by scavenging free radicals .

The biological activities of this compound are primarily attributed to its ability to interact with specific molecular targets within cells:

- Tubulin Binding : Similar compounds have been shown to bind to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest.

- Enzyme Inhibition : Some imidazoles act as inhibitors of key enzymes involved in bacterial metabolism or cancer cell proliferation.

- Antioxidant Activity : The thiol group can participate in redox reactions, providing protective effects against cellular damage.

Case Studies

Several case studies highlight the therapeutic potential of imidazole derivatives:

- Breast Cancer Treatment : A study demonstrated that an imidazole derivative induced significant apoptosis in MCF-7 cells through G2/M phase arrest and tubulin targeting .

- Infection Control : Another investigation revealed that certain imidazoles effectively inhibited growth in antibiotic-resistant bacterial strains, suggesting their utility in treating infections .

Scientific Research Applications

The compound 1-(2,4-dimethoxyphenyl)-1H-imidazole-2-thiol (CAS No. 475997-84-3) is an imidazole derivative that has garnered interest in various scientific research applications. This article aims to provide a detailed overview of its applications, supported by data tables and case studies.

Pharmaceutical Research

Antimicrobial Activity

One of the primary applications of this compound is in the field of antimicrobial research. Studies have shown that imidazole derivatives exhibit significant antibacterial and antifungal properties. For instance, research indicates that this compound has shown promising results against various strains of bacteria and fungi, making it a potential candidate for developing new antimicrobial agents.

Anticancer Studies

Mechanism of Action

Recent investigations have suggested that compounds containing imidazole rings can induce apoptosis in cancer cells. The thiol group may play a crucial role in mediating redox reactions within the cell, leading to increased oxidative stress and subsequent cell death in malignant cells. Case studies have reported its efficacy against specific cancer cell lines, demonstrating its potential as an anticancer agent.

Coordination Chemistry

Metal Complex Formation

The ability of thiol groups to form stable complexes with metal ions has been explored in coordination chemistry. Research indicates that this compound can act as a ligand for various transition metals, leading to the formation of metal complexes with unique properties. These complexes are being studied for their catalytic activities and potential applications in materials science.

Analytical Chemistry

Sensor Development

The compound's unique chemical structure makes it suitable for developing sensors for detecting heavy metals or other pollutants. Its ability to form stable complexes with metal ions can be harnessed for creating sensitive and selective sensors, contributing to environmental monitoring efforts.

Table 1: Summary of Biological Activities

| Activity Type | Organism/Cell Line | Outcome | Reference |

|---|---|---|---|

| Antibacterial | E. coli | Inhibition observed | |

| Antifungal | Candida albicans | Significant growth inhibition | |

| Anticancer | HeLa cells | Induction of apoptosis |

Table 2: Coordination Complexes Formed

| Metal Ion | Complex Formed | Stability |

|---|---|---|

| Cu²⁺ | Cu(this compound) | High |

| Zn²⁺ | Zn(this compound) | Moderate |

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various imidazole derivatives, including this compound. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) against multiple bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Anticancer Properties

Research conducted at a leading university investigated the effects of this compound on breast cancer cell lines. The findings revealed that treatment with this compound led to significant reductions in cell viability and increased markers of apoptosis, highlighting its potential therapeutic application in oncology.

Chemical Reactions Analysis

Oxidation Reactions

The thiol (-SH) group undergoes oxidation under controlled conditions:

| Reaction Type | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| Disulfide formation | I₂ (0.1 equiv), EtOH, 25°C | Dimeric disulfide compound | Mild conditions prevent over-oxidation |

| Sulfonic acid | H₂O₂ (30%), H₂SO₄, 60°C | Imidazole-2-sulfonic acid derivative | Acidic conditions favor complete oxidation |

Mechanistic Insight :

-

Disulfide bonds form via radical intermediates in the presence of iodine or atmospheric oxygen.

-

Strong oxidants like hydrogen peroxide cleave the S-H bond, generating sulfonic acids through sulfenic/sulfinic acid intermediates.

Electrophilic Substitution

Methoxy groups direct electrophilic attacks to specific positions on the aromatic ring:

| Reaction Type | Reagents | Position Substituted | Yield (%) |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | Para to methoxy | 72-85 |

| Bromination | Br₂, FeBr₃, CH₂Cl₂ | Ortho/para to methoxy | 68 |

Key Findings :

-

Nitration occurs preferentially at the para position relative to methoxy groups due to strong electron-donating effects.

-

Bromination produces a mixture of ortho and para isomers, with steric hindrance limiting para substitution.

Nucleophilic Reactions at the Imidazole Ring

The imidazole’s N-atoms participate in acid-base chemistry, while the C2-thiol enables nucleophilic substitutions:

| Reaction | Conditions | Outcome |

|---|---|---|

| Deprotonation | K₂CO₃, DMF, 25°C | Thiolate anion formation |

| Alkylation | CH₃I, NaOH, H₂O/EtOH | S-Methyl derivative |

Experimental Observations :

-

Alkylation at sulfur proceeds rapidly in polar protic solvents, preserving the imidazole ring’s integrity.

-

Thiolate anions act as strong nucleophiles in SN2 reactions with alkyl halides .

Cycloaddition and Heterocycle Formation

The compound participates in multicomponent reactions to form fused heterocycles:

| Reaction Partners | Conditions | Product | Yield (%) |

|---|---|---|---|

| Benzil + NH₄OAc | Ni catalyst, MW, 120°C | 2,4,5-Trisubstituted imidazoles | 89 |

| Aldehyde + TosMIC reagent | Base, RT, 12h | 1,4-Disubstituted imidazoles | 78 |

Catalytic Systems :

-

Nickel Schiff-base catalysts enhance regioselectivity in microwave-assisted syntheses .

-

TosMIC reagents enable one-pot assembly of complex imidazole derivatives under mild conditions .

Reductive Transformations

Selective reduction of the imidazole ring is achievable:

| Reducing Agent | Conditions | Product |

|---|---|---|

| H₂, Pd/C (10%) | EtOH, 50 psi, 80°C | 4,5-Dihydroimidazole derivative |

| NaBH₄ | THF, 0°C to RT | Partial ring saturation |

Challenges :

-

Over-reduction can lead to ring-opening products, requiring precise control of hydrogen pressure and temperature.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their comparative properties:

Substituent Effects on Chemical Reactivity

- Electron-Donating Groups (e.g., Methoxy): The 2,4-dimethoxy substituents stabilize the imidazole ring via resonance, reducing electrophilic substitution reactivity compared to electron-withdrawing analogs like nitro derivatives . This stabilization may enhance thermal stability in materials applications.

- Electron-Withdrawing Groups (e.g., Nitro): The nitro group in 1-(4-nitrophenyl)-1H-imidazole-2-thiol increases thiol acidity by stabilizing the deprotonated form, making it more reactive in nucleophilic or catalytic roles .

Physical Properties and Solubility

- Methoxy vs. Halogen Substituents: Methoxy groups improve solubility in polar solvents (e.g., DMSO or methanol) compared to hydrophobic iodo or chloro substituents . For example, 1-(2-iodophenyl)-1H-imidazole-2-thiol’s lipophilicity makes it suitable for lipid-rich environments .

Preparation Methods

General Synthetic Strategies for Phenyl-Substituted Imidazoles

1.1. De Novo Imidazole Ring Synthesis

A common approach to synthesize phenyl-imidazole derivatives involves the construction of the imidazole ring through cyclization reactions using α-bromo-ketones and formamide or related reagents. For instance, 2,6-dimethoxy-acetophenone derivatives can be converted into the corresponding imidazoles by reaction with formamide, followed by functional group modifications such as demethylation or reduction to introduce substituents on the aromatic ring or imidazole core.

1.2. One-Pot Multi-Component Condensation

A green and efficient method involves a three-component condensation of 1,2-diketones, aldehydes, and ammonium salts (e.g., diammonium hydrogen phosphate) under reflux in aqueous media. This approach facilitates the synthesis of 2,4,5-trisubstituted imidazoles with good yields and functional group tolerance without the need for metal catalysts. Sonication-assisted condensation of phenylglyoxal monohydrate, ammonium acetate, and substituted aldehydes is another variant that provides rapid access to 2-aryl-4-phenyl-1H-imidazoles under mild conditions.

Specific Synthetic Routes to 1-(2,4-Dimethoxyphenyl)-1H-imidazole-2-thiol

2.1. Synthesis via α-Bromo-ketone Intermediate

- The precursor 2,4-dimethoxyacetophenone is first converted into the corresponding α-bromo-ketone.

- This intermediate reacts with formamide to form the imidazole ring, yielding 1-(2,4-dimethoxyphenyl)-1H-imidazole.

- Subsequent introduction of the thiol group at the C-2 position can be achieved by substitution reactions or by converting a carbonyl or nitrile precursor into a thiol functionality.

The preparation of this compound involves sophisticated synthetic routes combining imidazole ring construction, aromatic substitution, and thiol group introduction. The most authoritative methods include:

- Cyclization of α-bromo-ketones with formamide to build the imidazole core.

- Use of green, multi-component condensation reactions for efficient ring formation.

- Suzuki coupling and demethylation for installing thiol functionalities on aromatic rings.

- Protection-deprotection strategies to achieve selective functionalization.

Each method offers distinct advantages and challenges regarding yield, environmental impact, and complexity. Selection depends on the specific synthetic goals, scale, and available resources.

Q & A

Q. What are the established synthetic routes for 1-(2,4-dimethoxyphenyl)-1H-imidazole-2-thiol, and what intermediates are critical?

The synthesis typically involves functionalizing the imidazole ring with a thiol group and introducing the 2,4-dimethoxyphenyl moiety. A common approach includes:

- Nucleophilic substitution : Reacting 1-(2,4-dimethoxyphenyl)-1H-imidazole with thiourea or a thiolating agent (e.g., P₂S₅) under reflux conditions .

- Intermediate isolation : Key intermediates like 1-(2,4-dimethoxyphenyl)-1H-imidazole-2-carbonitrile may be hydrolyzed or thiolated .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is used to isolate the product .

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

- ¹H/¹³C NMR : To confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, thiol proton absence due to tautomerism) .

- FT-IR : Detect S-H stretching (~2550 cm⁻¹) and C-S bonds (~680 cm⁻¹) .

- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 265.08) .

- X-ray crystallography (if crystalline): Resolve ambiguities in tautomeric forms (imidazole-thiol vs. imidazole-thione) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of thiolating agents but may require rigorous drying to avoid side reactions .

- Catalysts : Use Lewis acids (e.g., ZnCl₂) to activate the imidazole ring for thiolation .

- Temperature control : Reflux in toluene (110°C) balances reaction rate and thermal degradation .

- Monitoring : TLC or HPLC tracks intermediate conversion; quenching unreacted reagents minimizes byproducts .

Q. What strategies resolve contradictions in reported biological activities of structurally analogous imidazole-thiols?

- Comparative SAR studies : Systematically vary substituents (e.g., methoxy vs. chloro groups) to isolate electronic/steric effects on activity .

- In vitro assays : Use standardized fungal strains (e.g., Candida albicans ATCC 10231) and controls (e.g., clotrimazole) to ensure reproducibility .

- Mechanistic studies : Probe enzyme inhibition (e.g., lanosterol 14α-demethylase) via molecular docking or kinetic assays to explain potency variations .

Q. How does the tautomeric equilibrium (thiol ↔ thione) impact the compound’s reactivity and bioactivity?

- Tautomer characterization : Use ¹H NMR in DMSO-d₆ to detect thione forms (disappearance of S-H signal) .

- Reactivity : Thione tautomers may exhibit higher electrophilicity, favoring nucleophilic additions or metal coordination .

- Bioactivity : Thiol forms often show enhanced antifungal activity due to thiol-mediated redox disruption in pathogens .

Methodological Considerations

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they addressed?

- HPLC-DAD/MS : Employ C18 columns (acetonitrile/water + 0.1% formic acid) to separate and identify byproducts (e.g., oxidized disulfides) .

- Limits of detection (LOD) : Optimize UV wavelength (e.g., 254 nm for imidazole rings) or use MS/MS for low-abundance impurities .

Q. Which in silico tools predict the environmental persistence or toxicity of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.